molecular formula C9H8Br2O2 B14085570 Benzoic acid, 2,5-bis(bromomethyl)- CAS No. 148692-70-0

Benzoic acid, 2,5-bis(bromomethyl)-

Cat. No.: B14085570
CAS No.: 148692-70-0
M. Wt: 307.97 g/mol
InChI Key: RPCHGSCSAZJADQ-UHFFFAOYSA-N
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Description

Benzoic acid, 2,5-bis(bromomethyl)- is an organic compound with the molecular formula C9H8Br2O2 It is characterized by the presence of two bromomethyl groups attached to the benzene ring at the 2 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,5-bis(bromomethyl)- typically involves the bromination of 2,5-dimethylbenzoic acid. The reaction is carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions include maintaining a low temperature to control the rate of bromination and prevent over-bromination .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: Benzoic acid, 2,5-bis(bromomethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Benzoic acid, 2,5-bis(bromomethyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive bromomethyl groups.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers and other industrial chemicals[][3].

Mechanism of Action

The mechanism of action of benzoic acid, 2,5-bis(bromomethyl)- involves its ability to undergo nucleophilic substitution reactions. The bromomethyl groups act as electrophilic centers, making the compound reactive towards nucleophiles. This reactivity is exploited in various chemical syntheses and applications .

Comparison with Similar Compounds

Uniqueness: Benzoic acid, 2,5-bis(bromomethyl)- is unique due to the specific positioning of the bromomethyl groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and industrial applications .

Properties

CAS No.

148692-70-0

Molecular Formula

C9H8Br2O2

Molecular Weight

307.97 g/mol

IUPAC Name

2,5-bis(bromomethyl)benzoic acid

InChI

InChI=1S/C9H8Br2O2/c10-4-6-1-2-7(5-11)8(3-6)9(12)13/h1-3H,4-5H2,(H,12,13)

InChI Key

RPCHGSCSAZJADQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CBr)C(=O)O)CBr

Origin of Product

United States

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